

5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-1-chloro-2,3-dihydro-1H-indene

Cat. No.: B122023

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-1-chloro-2,3-dihydro-1H-indene**

Abstract: This guide provides a comprehensive technical overview of **5-Bromo-1-chloro-2,3-dihydro-1H-indene**, identified by CAS Number 158330-91-7.^{[1][2]} It serves as a crucial resource for researchers, chemists, and professionals in drug development. The document details the compound's physicochemical properties, offers an expert-driven perspective on its synthesis and characterization, and explores its applications as a versatile synthetic building block. Emphasis is placed on the rationale behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.

Physicochemical and Structural Properties

5-Bromo-1-chloro-2,3-dihydro-1H-indene is a dihalogenated derivative of the indane scaffold, a core structure recognized as a "privileged scaffold" in pharmaceutical research due to its prevalence in biologically active molecules.^[3] The molecule's rigid framework and the presence of two distinct halogen atoms—an aryl bromide and an alkyl chloride—make it a highly valuable intermediate for complex molecular engineering.^[3]

Property	Value	Source(s)
CAS Number	158330-91-7	[1] [2]
Molecular Formula	C ₉ H ₈ BrCl	[1] [3]
Molecular Weight	231.517 g/mol	[1] [3]
Exact Mass	229.95000 u	[1]
IUPAC Name	5-Bromo-1-chloro-2,3-dihydro-1H-indene	[1]
Synonyms	5-bromo-1-chloroindane, 5-Bromo-1-chloro-indan	[1]
InChI Key	BPOKNBVVGMFTRB-UHFFFAOYSA-N	[1]
Storage Conditions	Store sealed in a dry, cool, well-ventilated place.	[1] [3]

Synthesis and Mechanistic Rationale

The synthesis of **5-Bromo-1-chloro-2,3-dihydro-1H-indene** requires precise control over regioselectivity to ensure the correct placement of the halogen atoms.[\[3\]](#) A common and logical pathway involves the preparation of a ketone precursor, 5-bromo-1-indanone, followed by reduction and subsequent chlorination.

Conceptual Approach: A Two-Stage Pathway

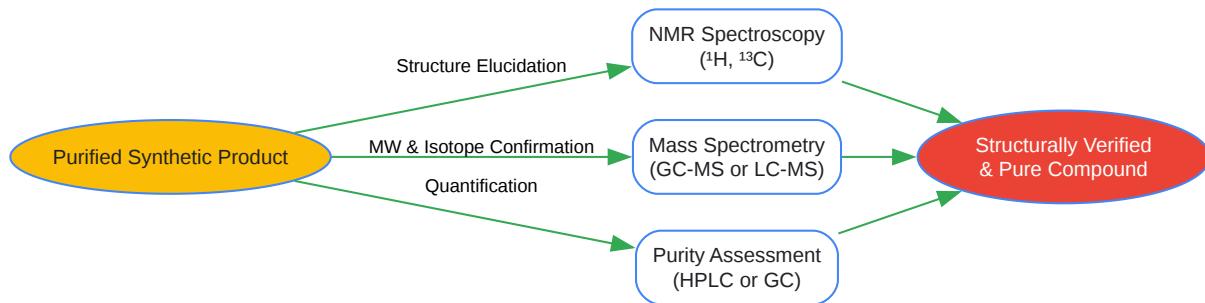
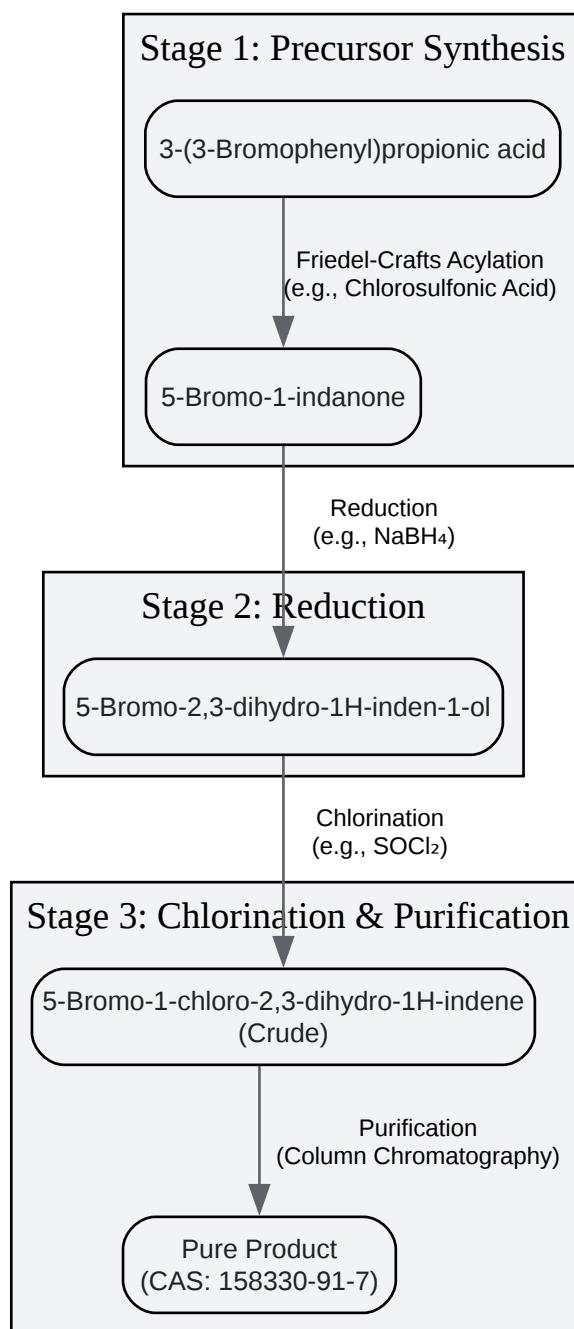
The strategic placement of the bromine on the aromatic ring and the chlorine on the aliphatic ring necessitates a multi-step approach. Direct di-halogenation of indane is challenging due to competing reactions and lack of selectivity. Therefore, a more robust strategy is as follows:

- Synthesis of 5-Bromo-1-indanone: This key intermediate is efficiently synthesized via a Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid.[\[3\]](#)[\[4\]](#) This intramolecular acylation establishes the core indanone structure with the bromine atom correctly positioned at the 5-position.

- Reduction of the Ketone: The carbonyl group of 5-bromo-1-indanone is reduced to a hydroxyl group to form 5-bromo-2,3-dihydro-1H-inden-1-ol. This transformation is typically achieved with a mild reducing agent like sodium borohydride to avoid reduction of the aryl bromide.
- Chlorination of the Alcohol: The final step involves the conversion of the secondary alcohol to the corresponding alkyl chloride. Reagents like thionyl chloride (SOCl_2) or hydrochloric acid are effective for this substitution reaction, yielding the target molecule.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is an illustrative example based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.



Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0°C (ice bath).
- Slowly add sodium borohydride (NaBH_4 , 1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. The causality here is critical: NaBH_4 is a selective reducing agent for ketones and aldehydes, which will not affect the C-Br bond on the aromatic ring.
- After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the pH is acidic, which neutralizes excess borohydride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Chlorination of 5-Bromo-2,3-dihydro-1H-inden-1-ol

- In a fume hood, dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1 equivalent) in an inert solvent like dichloromethane (DCM).
- Cool the solution to 0°C and add thionyl chloride (SOCl_2 , 1.2 equivalents) dropwise. The choice of SOCl_2 is deliberate; it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with gaseous SO_2 and HCl as byproducts that are easily removed.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
- Carefully pour the reaction mixture over ice water to quench excess thionyl chloride.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the resulting crude product by flash column chromatography on silica gel to obtain pure **5-Bromo-1-chloro-2,3-dihydro-1H-indene**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 5-Bromo-1-chloro-2,3-dihydro-1H-indene | 158330-91-7 [sigmaaldrich.com]
- 3. 5-Bromo-1-chloro-2,3-dihydro-1H-indene|CAS 158330-91-7 [benchchem.com]
- 4. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122023#5-bromo-1-chloro-2-3-dihydro-1h-indene-cas-number\]](https://www.benchchem.com/product/b122023#5-bromo-1-chloro-2-3-dihydro-1h-indene-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com